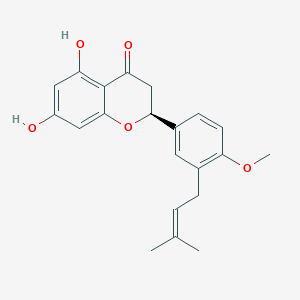

4/'-O-Methyllicoflavanone

Vue d'ensemble

Description

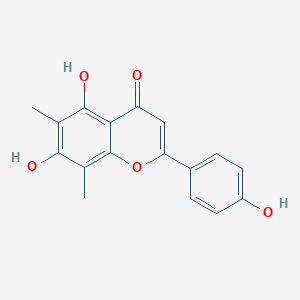

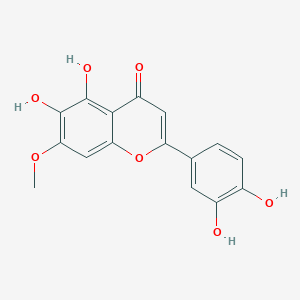

4/'-O-Methyllicoflavanone is a natural product found in Erythrina mildbraedii . It is a type of flavonoid, specifically a flavanone . It has a molecular formula of C21H22O5 and a molecular weight of 354.4 g/mol .

Synthesis Analysis

The synthesis of flavanones, such as 4/'-O-Methyllicoflavanone, is often based on the oxidative cyclization of o-hydroxychalcones . The reaction conditions and the structure of the precursor can lead to several cyclization products, including flavones, flavanones, flavonols, and aurones .Molecular Structure Analysis

The molecular structure of 4/'-O-Methyllicoflavanone consists of a dibenzo-γ-pyrone framework . The IUPAC name for this compound is (2 S )-5,7-dihydroxy-2- [4-methoxy-3- (3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one .Physical And Chemical Properties Analysis

4/'-O-Methyllicoflavanone has a molecular weight of 354.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 76 Ų .Applications De Recherche Scientifique

Antioxidant Activity

“4/'-O-Methyllicoflavanone” has been studied for its potential as an antioxidant agent . It shows antioxidant activity against DPPH radical with an IC50 value of 648.1 . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can lead to cell damage and various diseases.

Antibacterial Properties

Macatrichocarpin A has been found to have antibacterial properties . It was tested on eight pathogenic bacteria and found to be a moderate antibacterial agent, with the lowest MIC value of 26.5 μM achieved against Bacillus subtilis . This suggests potential applications in the development of new antibacterial treatments.

Natural Products Chemistry

This compound is a prenylated flavanone, a class of compounds that combine the flavonoid moiety and the lipophilic prenyl side-chain . Prenylated flavonoids are widespread throughout the plant kingdom and are known for their nutritional value and positive therapeutic effects .

Potential Therapeutic Effects

Flavonoids, including “4/'-O-Methyllicoflavanone”, are known for their nutritional value and positive therapeutic effects on humans and animals . They play an important protective role in plants against different biotic and abiotic stresses .

Isolation from Natural Sources

“4/'-O-Methyllicoflavanone” has been isolated from the stem bark of Erythrina orientalis and the leaves of Macaranga trichocarpa . This highlights its presence in nature and potential for extraction and use in various applications.

Research Chemical

“4/'-O-Methyllicoflavanone” is available as a research chemical . This suggests its use in laboratory and scientific research, potentially in the development of new drugs or treatments.

Mécanisme D'action

Target of Action

4/'-O-Methyllicoflavanone, also known as Macatrichocarpin A, is a compound isolated from the stem bark of Erythrina orientalis . It has been found to show antioxidant activity against DPPH radical . It also exhibits cytotoxic properties against P-388 cells .

Mode of Action

Its antioxidant activity suggests that it may interact with free radicals in the body, neutralizing them and preventing them from causing cellular damage . Its cytotoxic properties against P-388 cells suggest that it may induce cell death in these cells .

Biochemical Pathways

Its antioxidant activity suggests that it may be involved in the body’s oxidative stress response

Pharmacokinetics

It is known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability

Result of Action

The primary result of the action of 4/'-O-Methyllicoflavanone is its antioxidant activity, which can help to protect cells from damage caused by free radicals . Additionally, it has been found to exhibit cytotoxic properties against P-388 cells , suggesting that it may have potential therapeutic applications in the treatment of certain types of cancer.

Propriétés

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(6-7-18(13)25-3)19-11-17(24)21-16(23)9-15(22)10-20(21)26-19/h4,6-10,19,22-23H,5,11H2,1-3H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVQFBUNCMAMER-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antibacterial activity of Macatrichocarpin A?

A: Macatrichocarpin A demonstrated moderate antibacterial activity against a panel of eight pathogenic bacteria. Notably, it exhibited the most potent activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 26.5 μM. []

Q2: What is the source of Macatrichocarpin A?

A: Macatrichocarpin A, along with other prenylated flavanones and dihydrochalcones, was isolated from the acetone extract of the leaves of Macaranga trichocarpa. [, ] This plant is the first reported source of dihydrochalcone derivatives within the Macaranga genus. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide](/img/structure/B157515.png)